molecular formula C13H13NO4 B7791328 4-Hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester

4-Hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester

Cat. No.: B7791328
M. Wt: 247.25 g/mol
InChI Key: MCSSLTBMHHNUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester is a heterocyclic compound with significant importance in organic chemistry This compound is known for its unique structure, which includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester typically involves multicomponent reactions. One efficient method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . This reaction is carried out in an ethanolic solution under ultrasound irradiation, which promotes the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of catalysts like citric acid can be scaled up for larger production. The use of ultrasound irradiation in industrial settings may require specialized equipment to ensure consistent product yield and quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-Hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-hydroxy-5-oxo-1-phenyl-2H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-18-13(17)11-10(15)8-14(12(11)16)9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSSLTBMHHNUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CN(C1=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.